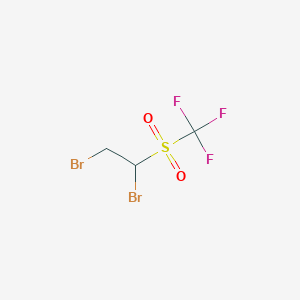

![molecular formula C21H19N3O2S3 B2504269 N-メチル-2-({4-オキソ-3-[2-(チオフェン-2-イル)エチル]-3,4-ジヒドロチエノ[3,2-d]ピリミジン-2-イル}スルファニル)-N-フェニルアセトアミド CAS No. 1260921-93-4](/img/structure/B2504269.png)

N-メチル-2-({4-オキソ-3-[2-(チオフェン-2-イル)エチル]-3,4-ジヒドロチエノ[3,2-d]ピリミジン-2-イル}スルファニル)-N-フェニルアセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

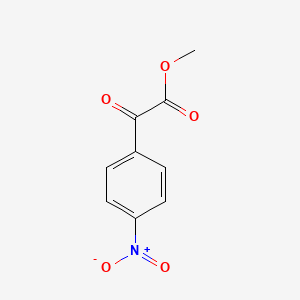

“N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

科学的研究の応用

- 用途: Rhodotorula glutinis の全細胞は、N-メチル-3-オキソ-3-(チオフェン-2-イル)プロパンアミドを (S)-N-メチル-3-ヒドロキシ-3-(2-チエニル)プロピオンアミドに還元できます。この中間体は、デュロキセチン合成に不可欠です。 このプロセスは、優れたエナンチオ選択性 (>99.5% エナンチオマー過剰率) と高い変換率を実現します .

抗うつ薬合成

抗菌作用

抗炎症作用および鎮痛作用

セロトニン拮抗薬

将来の方向性

The future directions for research on this compound could involve further exploration of its therapeutic properties, given the known biological activity of thiophene derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.

作用機序

Target of Action

The primary target of this compound is the serotonin and norepinephrine reuptake system . This system plays a crucial role in regulating mood and pain perception in the body.

Mode of Action

The compound acts as a dual inhibitor of serotonin and norepinephrine reuptake . This means it prevents the reabsorption of these neurotransmitters into the neurons, thereby increasing their availability in the synaptic cleft. This increased availability can enhance neurotransmission and lead to improved mood and reduced pain perception.

Biochemical Pathways

The compound affects the serotonergic and noradrenergic pathways . By inhibiting the reuptake of serotonin and norepinephrine, it can influence various downstream effects such as mood regulation and pain perception.

Pharmacokinetics

It is known that the compound is reduced by whole cells of rhodotorula glutinis to an intermediate in the production of (s)-duloxetine . The reaction has excellent enantioselectivity with a >95% conversion .

Result of Action

The result of the compound’s action is an increase in the availability of serotonin and norepinephrine in the synaptic cleft. This can lead to improved mood and reduced pain perception, making it potentially useful in the treatment of depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the enantioselectivity of the bioreduction reaction was found to be excellent at a substrate concentration of 30 g/l . .

特性

IUPAC Name |

N-methyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S3/c1-23(15-6-3-2-4-7-15)18(25)14-29-21-22-17-10-13-28-19(17)20(26)24(21)11-9-16-8-5-12-27-16/h2-8,10,12-13H,9,11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYLYNXTUHPSNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2504190.png)

![2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2504194.png)

![2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2504199.png)

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2504200.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2504202.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2504206.png)